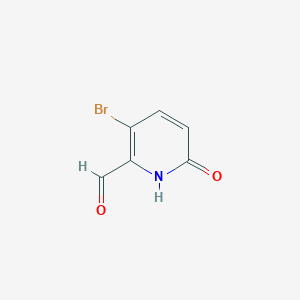
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a bromine atom, a keto group, and an aldehyde group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-oxo-1H-pyridine-2-carbaldehyde typically involves the bromination of 6-oxo-1H-pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-bromo-6-oxo-1H-pyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-6-oxo-1H-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: 3-bromo-6-oxo-1H-pyridine-2-carboxylic acid.
Reduction: 3-bromo-6-hydroxy-1H-pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-6-oxo-1H-pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-6-oxo-1H-pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-6-oxo-1H-pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-bromo-6-hydroxy-1H-pyridine-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a keto group.
6-oxo-1H-pyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
3-bromo-6-oxo-1H-pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C6H4BrNO2 |
|---|---|
Peso molecular |
202.01 g/mol |
Nombre IUPAC |
3-bromo-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-6(10)8-5(4)3-9/h1-3H,(H,8,10) |
Clave InChI |
FIURGVMDHRUKGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


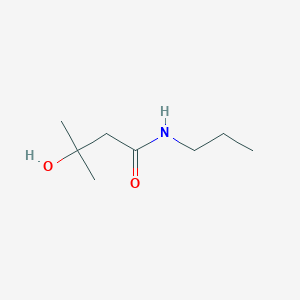
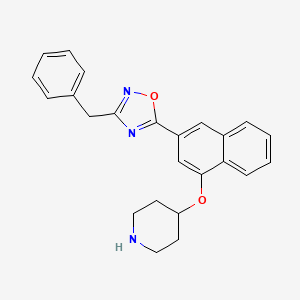

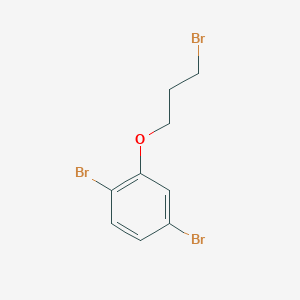

![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)




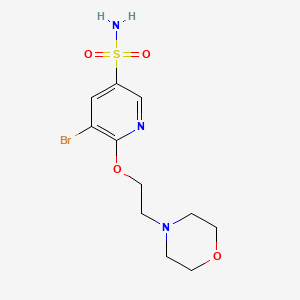
![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
